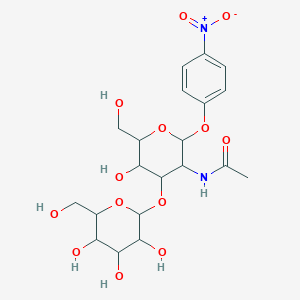

Gal beta(1-3)GlcNAc-beta-pNP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMOOBMAIAWVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing P Nitrophenyl Glycosides As Chromogenic Probes in Glycobiology

Para-nitrophenyl (pNP) glycosides are synthetic molecules widely used in glycobiology as chromogenic substrates for the detection and characterization of glycosidase activity. rsc.org These compounds consist of a carbohydrate moiety linked to a p-nitrophenyl group via a glycosidic bond. wikipedia.org The principle behind their use is straightforward yet powerful: the p-nitrophenyl glycoside itself is colorless, but upon enzymatic cleavage of the glycosidic bond, p-nitrophenol (pNP) is released. rsc.org In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance, typically around 400-420 nm. rsc.orgnih.gov

This chromogenic property allows for a continuous and straightforward assay to measure enzyme kinetics. iastate.edu Researchers can determine key enzymatic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max) by monitoring the rate of p-nitrophenol release. The simplicity and sensitivity of this method have made pNP-glycosides invaluable for high-throughput screening of enzyme inhibitors and for studying the substrate specificity of various glycosidases. rsc.org Beyond their use as chromogenic substrates, pNP glycosides have also been adapted for electrochemical detection methods, which can offer even higher sensitivity compared to colorimetric assays. researchgate.net

Significance of β 1 3 Glycosidic Linkages in Complex Carbohydrate Structures

Glycosidic bonds are the covalent links that join monosaccharide units together to form polysaccharides. khanacademy.org The β(1-3) glycosidic linkage, specifically, is a key structural feature in a variety of biologically important glycans. In these linkages, the anomeric carbon (C1) of one sugar is connected to the hydroxyl group on the third carbon (C3) of the next sugar, with the linkage in the beta configuration. wikipedia.org

These linkages are integral components of numerous complex carbohydrate structures. For instance, they are found in the backbone of certain β-glucans, which are polysaccharides of D-glucose monomers. nih.gov The presence of β(1-3) linkages alongside β(1-4) linkages in cereal β-glucans influences their physical properties, such as solubility and viscosity. mdpi.com In the context of glycoproteins, the Galβ(1-3)GlcNAc sequence forms the Type 1 chain, a core structure found in human blood group substances and other glycoconjugates. nih.gov The biosynthesis of this specific linkage is catalyzed by a UDP-galactose:N-acetylglucosamine 3-beta-galactosyltransferase. nih.gov

Furthermore, the linear polymer poly-N-acetyllactosamine, composed of repeating Galβ(1-4)GlcNAcβ(1-3) units, is involved in various cellular processes, including differentiation and metastasis. nih.gov The synthesis of this polymer relies on the sequential action of a β-1,3-N-acetylglucosaminyltransferase and a β-1,4-galactosyltransferase. nih.gov

Overview of Galβ 1 3 Glcnac β Pnp As a Synthetic Glycosidic Substrate in Biochemical Investigations

Chemoenzymatic Synthesis Approaches for Disaccharide-pNP and Tetrasaccharide-pNP Structures

Chemoenzymatic synthesis leverages the high regio- and stereoselectivity of enzymes for the formation of glycosidic bonds, combined with chemical methods for protecting group manipulations and other transformations. This hybrid approach is particularly effective for producing oligosaccharides like Gal β(1-3)GlcNAc-beta-pNP. A key advantage of using a pNP tag in this context is its strong UV absorbance and hydrophobicity, which facilitates easy detection and purification of intermediates and final products using reverse-phase chromatography on supports like C-18 resin. nih.govresearchgate.net

Enzymes such as glycosyltransferases and glycosidases are central to this methodology. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor, while certain glycosidases can be used to form glycosidic bonds under specific conditions, reversing their natural hydrolytic function. nih.govnih.gov

Synthesis of Disaccharide and Trisaccharide Structures

A notable example is the synthesis of β1-3-linked galactosides using a bifunctional β-N-acetylhexosaminidase from Bifidobacterium bifidum (BbhI). nih.gov This enzyme can efficiently transfer both N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) residues from their respective pNP-activated donors to an acceptor molecule. For instance, trisaccharides have been synthesized using pNP-β-GalNAc or pNP-β-GlcNAc as donors and lactose as the acceptor. nih.gov The enzyme demonstrates strict regioselectivity, forming the desired β1-3 linkage. nih.gov

Detailed findings from the synthesis of β-N-acetylhexosaminyl lactose using BbhI highlight the optimization of reaction parameters to maximize yield. nih.gov

| Parameter | Donor: pNP-β-GalNAc | Donor: pNP-β-GlcNAc |

| Enzyme Source | Bifidobacterium bifidum JCM 1254 (BbhI) | Bifidobacterium bifidum JCM 1254 (BbhI) |

| Donor Concentration | 10 mM | 20 mM |

| Acceptor (Lactose) | 400 mM | 400 mM |

| pH | 5.8 | 5.8 |

| Temperature | 45°C | 55°C |

| Reaction Time | 4 h | 1.5 h |

| Maximal Yield | 55.4% | 44.9% |

| Product | GalNAcβ1-3Galβ1-4Glc | GlcNAcβ1-3Galβ1-4Glc |

This table presents optimized conditions for the chemoenzymatic synthesis of trisaccharides using pNP-activated donors. nih.gov

Synthesis of Tetrasaccharide-pNP Structures

The chemoenzymatic approach is also well-suited for elongating existing pNP-oligosaccharides to create more complex structures like tetrasaccharides. ebi.ac.uk This is often achieved through the sequential addition of monosaccharide units catalyzed by specific glycosyltransferases. For example, the tetrasaccharide Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ-pNP, which contains two repeating N-acetyllactosamine units, was synthesized by the consecutive enzymatic addition of GlcNAc and Gal residues to a p-nitrophenyl β-N-acetyllactosaminide acceptor. ebi.ac.uk This step-wise enzymatic elongation provides precise control over the final structure. ebi.ac.uk

This method has been used to generate a variety of oligosaccharide-pNP analogues for use as substrates in enzyme assays, such as for endo-β-galactosidase. ebi.ac.uk The pNP group is critical in a coupled assay, where its cleavage and subsequent colorimetric detection allow for kinetic analysis of the enzyme. ebi.ac.uk

Solid-Phase Synthesis Techniques for Oligosaccharide-pNP Conjugates

This technique minimizes the need for complex purification of intermediates, as excess reagents and by-products are simply washed away from the resin-bound product. google.com However, SPOS presents its own challenges, including the need for highly efficient coupling reactions and methods to monitor reaction progress on the insoluble support. nih.govdiva-portal.org

While many SPOS methods focus on synthesizing the glycan before conjugation, pNP-tagged oligosaccharides can also be integrated into this workflow. A study on the synthesis of heparan sulfate (B86663) and chondroitin (B13769445) sulfate backbones utilized a pNP-tagged chondroitin heptasaccharide as a starting primer. nih.gov This pNP-oligosaccharide was then used in a solid-phase format for further enzymatic elongation, demonstrating a hybrid chemoenzymatic and solid-phase approach. nih.gov This strategy can help overcome potential steric hindrance from the solid support by using a pre-synthesized linker or primer. nih.gov

Key aspects of modern SPOS techniques are summarized below.

| Feature | Description | Examples / Key Findings |

| Solid Supports (Resins) | Insoluble polymers to which the initial sugar is anchored. The choice of resin affects swelling properties and reaction efficiency. | Polystyrene resins, JandaJel™ Wang resin (noted for high swelling property). mdpi.comresearchgate.net |

| Linkers | Chemical moieties that connect the first sugar to the resin. The linker must be stable during synthesis but cleavable at the end. | Photolabile linkers (e.g., o-nitrobenzyloxy benzoyl), hydrogenolysis-labile linkers. mdpi.comresearchgate.net |

| Building Blocks | Protected monosaccharide or disaccharide units with an activated anomeric center (e.g., glycosyl phosphates, thioglycosides) for coupling. | Sialyl phosphate (B84403) building blocks for automated synthesis of sialylated oligosaccharides. beilstein-journals.org |

| Automation | Use of synthesizers for automated, repetitive cycles of deprotection, coupling, and capping. | Automated glycan assembly enables rapid access to oligosaccharides, including complex structures like the Globo-H antigen. nih.govbeilstein-journals.org |

| Reaction Monitoring | Techniques to analyze the outcome of reactions while the product is still attached to the resin. | Gel-phase 19F NMR spectroscopy (using fluorinated linkers/protecting groups), High-Resolution Magic Angle Spinning (HR-MAS) NMR. diva-portal.org |

This table highlights the core components and recent advancements in Solid-Phase Oligosaccharide Synthesis (SPOS). nih.govmdpi.comdiva-portal.orgresearchgate.netbeilstein-journals.org

The development of automated solid-phase synthesizers, analogous to those used for peptides and oligonucleotides, has significantly advanced the field, making previously inaccessible complex oligosaccharides available for biological research. mdpi.com

Utility as a Chromogenic Substrate for Glycosidase Activity Determination

Galβ(1-3)GlcNAc-β-pNP is widely employed as a chromogenic substrate to detect and quantify the activity of glycoside hydrolases (glycosidases). The enzymatic cleavage of the glycosidic bond between the carbohydrate and the p-nitrophenyl group releases p-nitrophenol (pNP).

Spectrophotometric Quantification of Released p-Nitrophenol

The enzymatic hydrolysis of Galβ(1-3)GlcNAc-β-pNP liberates p-nitrophenol (pNP), a chromogenic compound. Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance maximum around 400-405 nm. depauw.edusigmaaldrich.commdpi.com This property forms the basis of a simple and sensitive spectrophotometric assay for quantifying glycosidase activity. depauw.edu The rate of pNP formation, measured as the increase in absorbance over time, is directly proportional to the enzyme's catalytic activity. sigmaaldrich.com A standard curve is typically generated using known concentrations of pNP to correlate absorbance values with the amount of product released. depauw.edunih.gov This method is broadly applicable to assays for various glycosidases that can utilize pNP-linked substrates. sigmaaldrich.commdpi.com

Table 1: Key Parameters for Spectrophotometric Quantification of p-Nitrophenol

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Analyte | p-Nitrophenol (PNP) | Released from pNP-glycoside substrate |

| Detection Method | UV-Vis Spectrophotometry | Measures absorbance of light |

| Wavelength (λmax) | Wavelength of maximum absorbance for p-nitrophenolate | 400 - 410 nm depauw.edusigmaaldrich.comnih.gov |

| Assay Condition | pH | Alkaline (to ensure deprotonation to p-nitrophenolate) |

Detection and Characterization of β-Galactosidase Activities

Galβ(1-3)GlcNAc-β-pNP can serve as a substrate for certain β-galactosidases, enzymes that cleave terminal, non-reducing β-D-galactose residues from glycans. For instance, the β-galactosidase from Bacillus circulans has been studied for its ability to catalyze the synthesis of β-(1→3)-galactosides, highlighting its interaction with substrates containing this linkage. researchgate.net While many β-galactosidases preferentially cleave Galβ(1-4) or Galβ(1-6) linkages, the use of substrates like Galβ(1-3)GlcNAc-β-pNP allows for the characterization of enzymes with specificity for the β(1-3) linkage. However, some enzymes may show constraints; for example, a Marinomonas β-galactosidase was found to hydrolyze Galβ(1-4)GlcNAc but not a Galβ(1-3)GalNAc substrate, suggesting that the active site has specific requirements for the linkage type.

Assessment of β-N-Acetylhexosaminidase Activities

This substrate is also utilized in assays for β-N-acetylhexosaminidases, which are enzymes that cleave terminal N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc) residues. nih.gov While the terminal sugar is galactose, certain endo-acting β-N-acetylhexosaminidases can cleave the internal linkage between the GlcNAc and the pNP group.

Recent studies using deep-sea metagenomic data have identified novel β-N-acetylgalactosaminidases (β-NGAs) with distinct activities towards related substrates like Galβ1-3GalNAc-β-pNP. biorxiv.orgnih.gov These studies revealed enzymes with varying specificities:

Strictly endo-acting enzymes , such as NgaCa, which acted exclusively on the disaccharide substrate but not on monosaccharide substrates like GalNAc-β-pNP. biorxiv.orgnih.gov

Enzymes with dual endo/exo activity , like NgaDssm, which could hydrolyze both Galβ1-3GalNAc-β-pNP and GalNAc-β-pNP. biorxiv.orgnih.gov

Strictly exo-acting enzymes , such as NgaBf, which were only active on the monosaccharide substrate GalNAc-β-pNP. biorxiv.org

A β-N-acetylhexosaminidase from the marine bacterium Paraglaciecola hydrolytica was also shown to effectively hydrolyze GalNAc-containing substrates, demonstrating its utility in characterizing microbial glycoside hydrolases.

Table 2: Examples of β-N-Acetylhexosaminidase Activity on pNP-linked Disaccharide Substrates

| Enzyme | Source Organism | Substrate(s) Tested | Observed Activity Type | Reference |

|---|---|---|---|---|

| NgaCa | Metagenome (Candidatus Microbacter) | Galβ1-3GalNAc-β-pNP, GalNAc-β-pNP | Strictly endo-β-NGA (active only on disaccharide) | biorxiv.orgnih.gov |

| NgaDssm | Metagenome (deep-sea sediment) | Galβ1-3GalNAc-β-pNP, GalNAc-β-pNP | Endo/Exo-β-NGA (active on both) | biorxiv.orgnih.gov |

| NgaAt | Metagenome (uncultured Atribacter) | GalNAc-β-pNP, GlcNAc-β-pNP | Exo-β-HEX (inactive on disaccharide substrate) | biorxiv.orgnih.gov |

Application in Coupled Enzymatic Assay Systems for Glycosidases

Galβ(1-3)GlcNAc-β-pNP and its structural analogs are valuable in developing coupled enzymatic assays. These systems involve multiple enzymes acting sequentially, where the product of the first reaction becomes the substrate for the next. This approach can enhance sensitivity or allow for the measurement of enzymes for which no direct chromogenic substrate exists.

A highly sensitive coupled-enzyme assay was developed for core 2 GlcNAc-T, an enzyme that does not act directly on a chromogenic substrate. nih.gov In this system:

The target enzyme, core 2 GlcNAc-T, transfers a GlcNAc residue from UDP-GlcNAc to the acceptor substrate Galβ1-3GalNAcα-pNP.

The product, Galβ1-3(GlcNAcβ1-6)GalNAcα-pNP, becomes the substrate for a second, coupling enzyme, β-1,4-galactosyltransferase (β1-4Gal-T).

In the presence of radiolabeled UDP-[3H]Gal, the β1-4Gal-T adds a labeled galactose, producing a radioactive product that can be easily separated and quantified. nih.gov

This method was reported to be approximately 100 times more sensitive than standard assays, enabling the detection of picomole levels of product. nih.gov

Role as an Acceptor Substrate for Glycosyltransferases

In addition to being a substrate for hydrolases, Galβ(1-3)GlcNAc-β-pNP can function as an acceptor substrate for glycosyltransferases, enzymes that catalyze the transfer of monosaccharide moieties from an activated sugar donor to an acceptor molecule.

Investigations of UDP-GlcNAc:Galβ1-3GalNAc-R β1,6-N-Acetylglucosaminyltransferase (Core 2 GlcNAc-T) Activity

The enzyme UDP-GlcNAc:Galβ1-3GalNAc-R β1,6-N-acetylglucosaminyltransferase, commonly known as Core 2 GlcNAc-T, is a key enzyme in the biosynthesis of O-linked glycans. oup.com It creates the core 2 structure by adding a GlcNAc residue in a β1-6 linkage to the GalNAc of the core 1 structure (Galβ1-3GalNAc-R). oup.com

It is important to note that the specific substrate for Core 2 GlcNAc-T is the core 1 structure, Galβ(1-3)GalNAc -R, which is structurally distinct from the primary subject of this article, Galβ(1-3)GlcNAc -β-pNP. However, studies on Core 2 GlcNAc-T frequently utilize the p-nitrophenyl derivative of its acceptor substrate, Galβ(1-3)GalNAc-α-pNP, due to its utility in enzyme assays. nih.govoup.comoup.com

Research on the acceptor specificity of human Core 2 GlcNAc-transferases (C2GnT1 and C2GnT2) has been conducted using a variety of synthetic substrates. In these studies, Galβ1–3GalNAcα-pNP was used as the standard acceptor for activity assays. nih.gov The activity of these enzymes towards different acceptor molecules provides insight into their biological function and substrate requirements. For example, C2GnT1 is highly specific for the core 1 structure, while C2GnT2 has a broader specificity and can also synthesize the core 4 structure. nih.gov

Table 3: Relative Activity of Human C2GnT1 and C2GnT2 with Various Acceptor Substrates

| Acceptor Substrate (0.5 mM) | C2GnT1 Relative Activity (%) | C2GnT2 Relative Activity (%) |

|---|---|---|

| Galβ1-3GalNAcα-pnp | 100 | 100 |

| Galβ1-3GalNAcα-Bn | 129 | 100 |

| Galβ1-3GalNAcβ-pnp | 0 | 0 |

| Galβ1-3(6-sulfo)GalNAcα-Bn | 0 | 0 |

| Galβ1-3Galα-pnp | 0 | 0 |

| GlcNAcβ1-3GalNAcα-pnp | 0 | 12 |

| GlcNAcβ1-3Galβ1-4Glc-pnp | 0 | 0 |

Adapted from findings in nih.gov. Activities are relative to Galβ1–3GalNAcα-pnp.

This data demonstrates the strict requirement of the enzymes for the Galβ1-3GalNAcα- linkage, as the β-anomer (Galβ1-3GalNAcβ-pnp) was not recognized as a substrate. nih.gov Furthermore, the data shows that while C2GnT2 has some minor activity on a core 3 analog (GlcNAcβ1-3GalNAcα-pnp), C2GnT1 is highly specific. nih.gov

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| Galβ(1-3)GlcNAc-β-pNP | p-Nitrophenyl-β-D-galactopyranosyl-(1→3)-N-acetyl-β-D-glucosaminide |

| pNP | p-Nitrophenol |

| UDP-GlcNAc | Uridine diphosphate (B83284) N-acetylglucosamine |

| UDP-Gal | Uridine diphosphate galactose |

| Galβ(1-3)GalNAc-α-pNP | p-Nitrophenyl-α-D-galactopyranosyl-(1→3)-N-acetyl-α-D-galactosaminide |

| GalNAc-β-pNP | p-Nitrophenyl-N-acetyl-β-D-galactosaminide |

| GlcNAc-β-pNP | p-Nitrophenyl-N-acetyl-β-D-glucosaminide |

| Gal-β-pNP | p-Nitrophenyl-β-D-galactopyranoside |

| Galβ1-3(GlcNAcβ1-6)GalNAcα-pNP | p-Nitrophenyl-β-D-galactopyranosyl-(1→3)-[N-acetyl-β-D-glucosaminyl-(1→6)]-N-acetyl-α-D-galactosaminide |

| Core 1 | Galactosyl(β1-3)N-acetylgalactosamine |

| Core 2 | N-acetylglucosaminyl(β1-6)[galactosyl(β1-3)]N-acetylgalactosamine |

| Core 3 | N-acetylglucosaminyl(β1-3)N-acetylgalactosamine |

| Core 4 | N-acetylglucosaminyl(β1-6)[N-acetylglucosaminyl(β1-3)]N-acetylgalactosamine |

| GalNAcα-Bn | Benzyl-N-acetyl-α-D-galactosaminide |

| GlcNAc | N-acetyl-D-glucosamine |

| GalNAc | N-acetyl-D-galactosamine |

Profiling of β-1,3-Galactosyltransferase (B3GALT) Activities

The compound Galβ(1-3)GlcNAc-β-pNP is a key substrate for profiling the activity of β-1,3-galactosyltransferases (B3GALTs). These enzymes are responsible for the transfer of galactose from a donor substrate, typically UDP-galactose, to an acceptor molecule, in this case, the GlcNAc residue of the synthetic substrate. B3GALT enzymes are involved in the synthesis of various important glycan structures, including the type 1 chain (Galβ1-3GlcNAc) found on glycoproteins and glycolipids. uniprot.orguniprot.org

Studies on β-1,3-N-Acetylglucosaminyltransferases (β3GnT)

Similarly, Galβ(1-3)GlcNAc-β-pNP can be utilized in studies of β-1,3-N-acetylglucosaminyltransferases (β3GnTs). These enzymes catalyze the transfer of N-acetylglucosamine from UDP-GlcNAc to a galactose residue, a crucial step in the elongation of poly-N-acetyllactosamine chains. nih.gov These chains are fundamental components of many cell surface and secreted glycoproteins, playing roles in cell adhesion and signaling.

Research on core 3 β1,3-GlcNAc-transferase (C3GnT), which synthesizes the core 3 O-glycan structure (GlcNAcβ1-3GalNAc), has demonstrated that the enzyme's activity is highly dependent on the structure of the acceptor substrate. nih.gov Although Galβ(1-3)GlcNAc-β-pNP is not the direct substrate for C3GnT, the principles of substrate recognition and the utility of pNP-tagged sugars in these assays are well-established. nih.gov

General Applications in Glycosyltransferase Reaction Monitoring

The chromogenic nature of the p-nitrophenyl group makes Galβ(1-3)GlcNAc-β-pNP a convenient tool for continuous or endpoint assays of glycosyltransferase activity. The enzymatic reaction can be monitored by measuring the increase in absorbance at 400-420 nm, which corresponds to the release of the p-nitrophenolate ion. This method provides a straightforward and sensitive way to determine enzyme kinetics and to screen for potential inhibitors of glycosyltransferases. The general utility of pNP-glycosides in studying glycosyltransferase mechanisms is widely recognized in the field of glycobiology.

Enzymatic Reaction Kinetic Analysis

The analysis of enzymatic reaction kinetics provides valuable insights into the catalytic mechanism and substrate specificity of glycosyltransferases. The use of synthetic substrates like Galβ(1-3)GlcNAc-β-pNP facilitates these studies.

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max)

The Michaelis-Menten parameters, K_m (Michaelis constant) and V_max (maximum reaction velocity), are fundamental to characterizing enzyme activity. While specific K_m and V_max values for Galβ(1-3)GlcNAc-β-pNP with β-1,3-galactosyltransferases and β-1,3-N-acetylglucosaminyltransferases are not extensively reported in the available literature, data for structurally related substrates and enzymes provide a comparative framework.

For example, studies on human core 1 β1,3-galactosyltransferase (C1GalT) and core 3 β1,3-GlcNAc-transferase (C3GnT) have determined kinetic parameters using different acceptor substrates, as shown in the table below. nih.gov It is important to note that these values are highly dependent on the specific enzyme and the structure of the acceptor substrate, including the aglycone group.

| Enzyme | Acceptor Substrate | K_m (mM) | V_max (µmol/h/mg) |

| C1GalT | GalNAcα-Bn | 0.8 | 0.14 |

| C3GnT | GalNAcα-Bn | 3.0 | 0.95 |

| C3GnT | Ac-A-(GA)TG-NH₂ | 0.7 | 1.1 |

This table presents kinetic data for related enzymes and substrates to illustrate the range of values that can be expected. Data for the specific substrate Galβ(1-3)GlcNAc-β-pNP was not available in the reviewed sources.

Optimization of Enzyme Activity with Respect to pH and Temperature

The catalytic activity of glycosyltransferases is significantly influenced by the pH and temperature of the reaction environment. Determining the optimal conditions is crucial for in vitro assays and for understanding the enzyme's function in its physiological context.

Generally, many glycosyltransferases exhibit optimal activity at a neutral pH, typically around 7.0. nih.gov For instance, human recombinant C1GalT shows an optimal reaction pH of 7.0. nih.gov The temperature optimum for many glycosyltransferases is often around 37°C, reflecting physiological conditions. However, these optimal values can vary depending on the specific enzyme and its source.

| Enzyme Family | Typical pH Optimum | Typical Temperature Optimum (°C) |

| β-1,3-Galactosyltransferases | ~7.0 nih.gov | ~37 |

| β-1,3-N-Acetylglucosaminyltransferases | ~7.0-7.5 | ~37 |

This table provides generalized optimal conditions for the enzyme families. Specific data for enzymes acting on Galβ(1-3)GlcNAc-β-pNP was not available in the reviewed sources.

Elucidation of Metal Ion Dependence for Enzyme Catalysis

Many glycosyltransferases, particularly those with a GT-A fold, require divalent metal ions as cofactors for their catalytic activity. These metal ions, most commonly manganese (Mn²⁺), play a crucial role in the binding of the nucleotide sugar donor substrate.

Studies on human C1GalT have shown a strong dependence on Mn²⁺, with optimal activity observed at a concentration of 12.5 mM. nih.gov Cobalt (Co²⁺) could partially substitute for Mn²⁺, while other divalent cations like Mg²⁺, Ca²⁺, Pb²⁺, Ni²⁺, Zn²⁺, and Cu²⁺ were ineffective. nih.gov Similarly, C3GnT activity is also dependent on Mn²⁺. nih.gov The presence of a chelating agent like EDTA completely abolishes the activity of these enzymes, confirming the essential role of divalent metal ions. nih.gov

| Enzyme | Metal Ion Requirement | Observations |

| Human C1GalT | Mn²⁺ | Optimal concentration of 12.5 mM. Co²⁺ showed partial activity. Activity is abolished by EDTA. nih.gov |

| Human C3GnT | Mn²⁺ | Requires higher concentrations of Mn²⁺ for saturation compared to C1GalT. Activity is abolished by EDTA. nih.gov |

This table illustrates the metal ion dependence of related enzymes. Specific studies on the metal ion dependence of enzymes utilizing Galβ(1-3)GlcNAc-β-pNP were not found in the reviewed literature.

Substrate Specificity and Structural Requirements for Enzyme Interaction with Galβ 1 3 Glcnac β Pnp

Discrimination by Glycosidases based on Glycosidic Linkages and Sugar Residues

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. Their interaction with Galβ(1-3)GlcNAc-β-pNP is highly dependent on their ability to recognize and cleave the specific β(1-3) linkage and to accommodate the terminal galactose and subterminal N-acetylglucosamine residues.

The specificity of glycosidases for particular linkages is a key determinant of their biological function. While many β-galactosidases exhibit a strong preference for β(1-4) or β(1-6) linkages, a distinct subset of these enzymes specifically targets the β(1-3) bond present in Galβ(1-3)GlcNAc-β-pNP.

A prime example is the β-galactosidase BgaC from the bacterium Streptococcus pneumoniae. This enzyme, belonging to glycoside hydrolase family 35 (GH-35), demonstrates specific hydrolytic activity toward the terminal Galβ(1,3)GlcNAc moiety of oligosaccharides. nih.gov This specificity is noteworthy because most characterized β-galactosidases are unable to cleave this type of bond, highlighting a specialized catalytic function. nih.gov Similarly, studies on β-N-acetylgalactosaminidases (enzymes acting on the related substrate Galβ(1-3)GalNAc-β-pNP) have identified enzymes with strict specificity for the β(1-3) linkage, further emphasizing how enzymes can discriminate between closely related glycosidic bonds. nih.govbiorxiv.org For instance, the enzyme NgaCa was found to act exclusively on Galβ(1-3)GalNAc-β-pNP, showing no activity on other linkages. nih.govbiorxiv.org

For successful hydrolysis, a glycosidase must not only recognize the glycosidic linkage but also correctly bind the constituent monosaccharide residues. The active site of the enzyme must possess subsites that can accommodate the terminal galactose (at the -1 subsite) and the N-acetylglucosamine (at the +1 subsite).

The specificity of S. pneumoniae BgaC for Galβ(1,3)GlcNAc implies precise recognition of both the terminal galactose and the adjacent N-acetylglucosamine. nih.gov The structural basis for this recognition lies in a specific arrangement of amino acid residues within the enzyme's binding pocket that form hydrogen bonds and van der Waals interactions with the hydroxyl and acetamido groups of the two sugar residues. Research on other glycosidases further illustrates this principle. For example, some β-N-acetylhexosaminidases can act on both GlcNAc-β-pNP and GalNAc-β-pNP, indicating a tolerance for the different stereochemistry at the C4 position of the sugar, while others are strictly specific for one or the other, demonstrating fine-tuned recognition at the monosaccharide level. nih.govbiorxiv.org The enzyme NgaDssm, for instance, hydrolyzes GalNAc-β-pNP but not GlcNAc-β-pNP, underscoring its ability to distinguish between the two N-acetylated hexosamines. biorxiv.org

Table 1: Specificity of Various Glycosidases towards Galβ(1-3)GlcNAc-β-pNP and Related Substrates

| Enzyme | Source | Substrate | Activity | Reference |

|---|---|---|---|---|

| BgaC (β-galactosidase) | Streptococcus pneumoniae | Galβ(1,3)GlcNAc | Specific Hydrolysis | nih.gov |

| NgaCa (β-N-acetylgalactosaminidase) | Deep-sea metagenome | Galβ(1-3)GalNAc-β-pNP | Strictly Active | nih.govbiorxiv.org |

| NgaAt (β-N-acetylhexosaminidase) | Deep-sea metagenome | Galβ(1-3)GalNAc-β-pNP | No Activity | nih.govbiorxiv.org |

| NgaAt (β-N-acetylhexosaminidase) | Deep-sea metagenome | GlcNAc-β-pNP | Active | nih.govbiorxiv.org |

| NgaDssm (β-N-acetylgalactosaminidase) | Deep-sea metagenome | Galβ(1-3)GalNAc-β-pNP | Active | biorxiv.org |

| NgaDssm (β-N-acetylgalactosaminidase) | Deep-sea metagenome | GlcNAc-β-pNP | No Activity | biorxiv.org |

Acceptor Substrate Specificity of Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar (the donor substrate) to a glycosyl acceptor molecule. Galβ(1-3)GlcNAc-β-pNP can serve as an acceptor substrate for specific glycosyltransferases, allowing for the elongation of the carbohydrate chain.

The ability of Galβ(1-3)GlcNAc-β-pNP to act as an acceptor is governed by the structural features of the glycosyltransferase's acceptor-binding site. The enzyme must recognize the terminal, non-reducing galactose residue as the site for glycosylation.

For example, the disaccharide Galβ(1-3)GlcNAc, known as lacto-N-biose I (LNB), is the specific acceptor for certain fucosyltransferases that synthesize the Lewis a antigen. nih.gov A 1,3-1,4-α-L-fucosynthase, an engineered glycosidase, can specifically transfer fucose to the C4 hydroxyl of the GlcNAc residue in LNB. nih.gov This demonstrates that the enzyme's active site is structured to bind the Galβ(1-3)GlcNAc sequence and position the acceptor's hydroxyl group for nucleophilic attack on the donor sugar.

Structural studies of other β1,3-glycosyltransferases provide further insight. The crystal structure of human β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), an enzyme that transfers GlcNAc in a β1,3-linkage to a terminal galactose, reveals a defined substrate-binding cleft. researchgate.net The binding of the acceptor substrate involves crucial hydrogen-bonding interactions with the terminal galactose residue, orienting it correctly for the catalytic reaction. researchgate.net These structural principles are directly applicable to how a glycosyltransferase would recognize the terminal galactose of Galβ(1-3)GlcNAc-β-pNP to facilitate further glycosylation.

The non-carbohydrate portion of a glycoside, known as the aglycone, can significantly influence its ability to serve as an acceptor substrate. Research on a variety of glycosyltransferases has shown that the nature of the aglycone at the reducing end of the acceptor can dramatically affect binding affinity and catalytic efficiency.

Studies on an α-N-acetylgalactosaminyltransferase demonstrated that the aglycone structure strongly affects acceptor activity. oup.com Acceptors with bicyclic aromatic rings as the aglycone, such as 4-methylumbelliferyl (MU) or α-naphthyl groups, were found to be the most effective substrates. oup.com This suggests that hydrophobic or stacking interactions between the aglycone and aromatic amino acid residues in the enzyme's active site can enhance substrate binding. The p-nitrophenyl group of Galβ(1-3)GlcNAc-β-pNP, being an aromatic ring system, is expected to have a similar positive influence on its recognition by certain glycosyltransferases. Conversely, the anomeric configuration of the aglycone is also critical. Some glycosyltransferases are highly specific for α-linked acceptors and show no activity towards β-linked ones, such as those with a β-pNP group. nih.gov

Table 2: Acceptor Specificity of Selected Glycosyltransferases

| Enzyme | Action | Acceptor Structure Recognized | Note | Reference |

|---|---|---|---|---|

| 1,3-1,4-α-L-fucosynthase | Transfers fucose | Galβ(1-3)GlcNAc (LNB) | Specifically modifies the GlcNAc residue to form Lewis a antigen. | nih.gov |

| B3GNT2 | Transfers GlcNAc | Galβ(1-4)GlcNAc (LacNAc) | Binding cleft recognizes the terminal galactose for β1,3-linkage formation. | researchgate.net |

| α-N-acetylgalactosaminyltransferase | Transfers GalNAc | GlcA-β-Aglycone | Activity is strongly enhanced by aromatic aglycones like MU and naphthyl. | oup.com |

| Core 1 β1,3-Gal-transferase (C1GalT) | Transfers Gal | GalNAcα-Aglycone | Does not recognize β-linked acceptors like GalNAcβ-pNP. | nih.gov |

Mechanistic Insights into Enzymatic Hydrolysis and Glycosyl Transfer

The use of Galβ(1-3)GlcNAc-β-pNP has been instrumental in understanding the fundamental mechanisms of glycosidases and glycosyltransferases.

For glycosidases that hydrolyze this substrate, the reaction typically proceeds via a general acid-base catalysis mechanism. In the case of a retaining glycosidase, this involves a double-displacement mechanism. dtu.dk Two key acidic residues in the active site (often aspartic or glutamic acid) act as a nucleophile and an acid/base catalyst. The nucleophile attacks the anomeric carbon of the terminal galactose, displacing the GlcNAc-β-pNP moiety and forming a covalent glycosyl-enzyme intermediate. Subsequently, a water molecule, activated by the acid/base catalyst, attacks the intermediate, releasing the galactose and regenerating the active enzyme. dtu.dk The release of the p-nitrophenolate ion, which is yellow, allows for continuous monitoring of the reaction rate.

Glycosyl transfer can occur through two primary mechanisms involving this substrate. First, some glycosidases, under conditions of high acceptor concentration, can catalyze a transglycosylation reaction instead of hydrolysis. researchgate.net In this scenario, after the formation of the glycosyl-enzyme intermediate, an acceptor molecule (rather than water) attacks the intermediate, resulting in the formation of a new, larger oligosaccharide. For example, a β-galactosidase from Bacillus circulans can use pNP-β-Gal as a donor to transfer galactose to an acceptor like GlcNAc, forming the Galβ(1-3)GlcNAc linkage with high regioselectivity. researchgate.net

The second, more canonical mechanism involves glycosyltransferases, which use activated sugar donors like UDP-Galactose or UDP-GlcNAc. nih.gov When Galβ(1-3)GlcNAc-β-pNP acts as an acceptor, the terminal galactose's hydroxyl group performs a nucleophilic attack on the anomeric carbon of the UDP-sugar donor, leading to the formation of a new glycosidic bond and the release of UDP. This reaction extends the glycan chain in a highly specific manner determined by the enzyme. nih.gov

Analysis of Cleavage Mode (Endo-type vs. Exo-type)

Glycoside hydrolases are broadly classified based on their mode of action on a polysaccharide chain as either endo- or exo-acting enzymes. wikipedia.org Endo-glycosidases cleave internal glycosidic bonds within a chain, while exo-glycosidases act on the terminal residues at the non-reducing end. wikipedia.org The substrate Galβ(1-3)GlcNAc-β-pNP, a disaccharide attached to a p-nitrophenyl (pNP) group, serves as a valuable tool to distinguish between these cleavage patterns. The pNP group mimics a continuing glycan chain, allowing certain enzymes to recognize the internal β-linkage between the Gal and GlcNAc residues.

Recent studies using metagenomic analysis have identified novel β-N-acetylgalactosaminidases (β-NGAs) with distinct cleavage preferences for substrates like Galβ(1-3)GalNAc-β-pNP, a close analogue of Galβ(1-3)GlcNAc-β-pNP. nih.govbiorxiv.org These findings highlight a spectrum of activities, from strictly exo- to strictly endo- and even mixed endo/exo-functionalities.

For instance, an enzyme from Paraglaciecola hydrolytica, a β-N-acetylhexosaminidase, effectively hydrolyzes GalNAcβ(1-3)Galα(1-4)Galβ(1-4)Glc-β-pNP, demonstrating its ability to act on terminal residues. In contrast, research on a diverse set of newly identified β-NGAs showed varied activities. The enzyme NgaCa from Group 1 was found to be a strictly oligosaccharide-releasing (OR-type or endo-type) enzyme, acting only on Galβ1-3GalNAc-β-pNP and not on monosaccharide substrates like GalNAc-β-pNP. nih.govbiorxiv.org Conversely, enzymes like NgaAt (Group 2) and others (Group 4) showed monosaccharide-releasing (MR-type or exo-type) activity, cleaving GalNAc-β-pNP but not the disaccharide substrate Galβ1-3GalNAc-β-pNP. nih.govbiorxiv.org Another category of enzymes, such as NgaDssm and NgaBa (Group 3), exhibited dual OR/MR-type (endo/exo) activity, hydrolyzing both types of substrates. nih.govbiorxiv.org

This diversity in cleavage mode is critical for understanding the biological roles of these enzymes, which range from the degradation of complex host glycans to the synthesis of cell wall components. nih.govsemanticscholar.org Endo-β-Galactosidases, for example, specifically hydrolyze internal β(1-4)-galactose linkages within poly-N-acetyllactosamine chains, demonstrating classic endo-type activity. neb.com

Table 1: Cleavage Mode Specificity of Various Glycosidases on pNP-linked Substrates

| Enzyme | Source Organism | Glycoside Hydrolase Family | Substrate(s) | Cleavage Mode | Reference(s) |

|---|---|---|---|---|---|

| NgaCa | Deep-sea metagenome | New Family (Group 1) | Galβ1-3GalNAc-β-pNP | Strictly Endo (OR-type) | nih.gov, biorxiv.org |

| NgaAt | Deep-sea metagenome | New Family (Group 2) | GalNAc-β-pNP, GlcNAc-β-pNP | Strictly Exo (MR-type) | nih.gov, biorxiv.org |

| NgaDssm | Deep-sea metagenome | New Family (Group 3) | GalNAc-β-pNP, Galβ1-3GalNAc-β-pNP | Endo/Exo (OR/MR-type) | nih.gov, biorxiv.org |

| NgaBa | Deep-sea metagenome | New Family (Group 3) | GalNAc-β-pNP, Galβ1-3GalNAc-β-pNP | Endo/Exo (OR/MR-type) | nih.gov, biorxiv.org |

| NgaBf, NgaBl, NgaLy | Deep-sea metagenome | New Family (Group 4) | GalNAc-β-pNP | Strictly Exo (MR-type) | nih.gov, biorxiv.org |

| Endo-β-Galactosidase | Flavobacterium keratolyticus | Not specified | Poly-N-acetyllactosamine | Endo-type | neb.com |

Stereochemical Course of Glycosidic Bond Hydrolysis

The hydrolysis of a glycosidic bond by a glycosidase can proceed through one of two primary stereochemical pathways, resulting in either a net "retention" or "inversion" of the anomeric configuration at the cleavage site. wikipedia.orgdoi.org This outcome is dictated by the enzyme's catalytic mechanism.

Inverting Glycosidases: These enzymes utilize a single-step, single-displacement mechanism. Two catalytic residues, typically aspartic or glutamic acid, act as a general acid and a general base. cazypedia.orgresearchgate.net The general base activates a water molecule, which attacks the anomeric carbon, while the general acid protonates the glycosidic oxygen, facilitating the departure of the leaving group. This concerted reaction proceeds through a single oxocarbenium ion-like transition state and results in the inversion of the anomeric stereochemistry. cazypedia.orgresearchgate.net

Retaining Glycosidases: These enzymes employ a two-step, double-displacement mechanism. wikipedia.orgdtu.dk In the first step (glycosylation), an enzymatic nucleophile (often a carboxylate from Asp or Glu) attacks the anomeric center, displacing the aglycone and forming a covalent glycosyl-enzyme intermediate. wikipedia.orgdtu.dk This step proceeds with general acid assistance and results in an inversion of stereochemistry. In the second step (deglycosylation), a water molecule, activated by the now-basic general acid/base residue, attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the sugar. dtu.dk This second step also causes an inversion, leading to a net retention of the original anomeric configuration. wikipedia.orgresearchgate.net

A notable variation is the substrate-assisted mechanism, observed in GH20 family β-N-acetylhexosaminidases. semanticscholar.orgresearchgate.net Here, the acetamido group at the C-2 position of the GlcNAc or GalNAc residue acts as the nucleophile, attacking the anomeric center to form a cyclic oxazolinium ion intermediate. semanticscholar.orgglycoforum.gr.jp This is still a double-displacement mechanism that ultimately results in retention of the anomeric configuration. Studies monitoring the hydrolysis of Galβ-1-3GalNAcβ-pNP by NMR have been used to confirm the stereochemical outcome and elucidate such catalytic mechanisms. biorxiv.org

Active Site-Substrate Interactions in Glycoenzymes

The specificity and catalytic activity of a glycoenzyme are determined by the precise three-dimensional architecture of its active site and the intricate network of interactions with the substrate. glycoforum.gr.jp X-ray crystallography of various endoglycosidases, such as Endo-H and Endo-F1, reveals a common structural fold known as an (α/β)8-barrel. rcsb.orgrcsb.org

The active site is typically located in a shallow, curved cleft on the surface of the enzyme. rcsb.orgrcsb.org This cleft is lined with specific amino acid residues that are crucial for binding the substrate and carrying out catalysis. Key catalytic residues for many retaining endoglycosidases are a pair of aspartic acid (Asp) and glutamic acid (Glu) residues. glycoforum.gr.jpnih.gov For example, in Endo-H from Streptomyces plicatus, Asp130 and Glu132 are the critical catalytic residues. glycoforum.gr.jp Site-directed mutagenesis studies have confirmed their roles; Glu132 is proposed to act as the proton donor (general acid), while Asp130 is thought to stabilize the transition state intermediate. glycoforum.gr.jpnih.govnih.gov

The binding of the oligosaccharide substrate within the active site cleft involves a series of non-covalent interactions:

Hydrogen Bonding: Polar residues, particularly asparagines, often line the binding cleft to form hydrogen bonds with the hydroxyl groups of the sugar rings, ensuring proper orientation of the substrate. rcsb.orgrcsb.org

Aromatic/Hydrophobic Interactions: Aromatic residues, such as tyrosine (Tyr) and tryptophan (Trp), are frequently found surrounding the catalytic residues. rcsb.orgrcsb.org These residues can engage in CH-π stacking interactions with the faces of the pyranose rings, contributing significantly to binding affinity and specificity. nih.gov

Steric Constraints: The shape and size of the active site cleft dictate which substrates can be accommodated. For example, the active site of NgaAt, an exo-acting enzyme, has a narrower space around the -2 subsite compared to endo-acting enzymes, which may prevent it from binding larger oligosaccharide substrates like Galβ1-3GalNAc-β-pNP. nih.govbiorxiv.org

The interaction with the non-sugar aglycone group (in this case, p-nitrophenyl) also influences binding and activity. Enzymes often show a preference for hydrophobic aglycone groups, which can enhance binding through interactions within the active site pocket. nih.gov

Table 2: Key Active Site Residues in Representative Glycoenzymes

| Enzyme | Source Organism | Key Residue(s) | Proposed Function | Reference(s) |

|---|---|---|---|---|

| Endo-H | Streptomyces plicatus | Asp130 | Stabilizing the intermediate | glycoforum.gr.jp, nih.gov |

| Endo-H | Streptomyces plicatus | Glu132 | Proton donor (catalytic acid) | glycoforum.gr.jp, nih.gov |

| Endo-H | Streptomyces plicatus | Tyr168, Tyr244 | Substrate binding/conformation | nih.gov |

| Endo-F1 | Elizabethkingia meningoseptica | Asp130, Glu132 | Catalytic residues | rcsb.org |

| Endo-F1 | Elizabethkingia meningoseptica | Multiple Tyr residues | Surrounding the active site for binding | rcsb.org |

| Endo-F1 | Elizabethkingia meningoseptica | Multiple Asn residues | Oligosaccharide binding and recognition | rcsb.org |

Analytical Methodologies for Research Involving Galβ 1 3 Glcnac β Pnp

Chromatographic Techniques for Product and Substrate Separation and Analysis

Chromatographic methods are indispensable for distinguishing the substrate, Galβ(1-3)GlcNAc-β-pNP, from the enzymatic products, which may include the cleaved p-nitrophenol, the disaccharide Galβ(1-3)GlcNAc, or more complex oligosaccharides formed in transferase reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purification of p-nitrophenyl glycosides and their reaction products due to its high resolution and sensitivity. In assays involving Galβ(1-3)GlcNAc-β-pNP, HPLC is used to separate the glycosylated product from the unreacted substrate, allowing for accurate determination of enzyme activity.

Several column and mobile phase combinations have been successfully employed for the separation of these compounds. Amino-bonded silica (B1680970) columns, such as those with PAC (polar amino cyano) stationary phases, are effective for separating oligosaccharides. nih.gov A common approach involves using a mobile phase consisting of a gradient of acetonitrile (B52724) and water, which allows for the differential elution of the more polar glycosylated products from the less polar p-nitrophenyl-tagged substrate. nih.govwhiterose.ac.uk The retention time of oligosaccharides is influenced by their size, with larger molecules generally having longer retention times. whiterose.ac.uk Additionally, reversed-phase columns, such as C18 (ODS), are frequently used for analyzing these reactions. The p-nitrophenyl group provides a strong chromophore, enabling sensitive detection by UV absorbance, typically at wavelengths between 280 and 305 nm.

Table 1: Example HPLC Conditions for p-Nitrophenyl Glycoside Analysis

| Stationary Phase (Column) | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Whatman Partisil PXS 5/25 PAC | Acetonitrile/Water Gradient | UV Absorbance | Separation of mucin-type oligosaccharide-pNP substrates and products. | nih.gov |

| Waters Carbohydrate Analysis Column | Acetonitrile/Water | UV Absorbance | Separation of various mono- and oligosaccharide-pNP glycosides. | whiterose.ac.uk |

| ODS-80Ts QA Column | Not specified | UV Absorbance | Analysis of core 1 O-glycan synthesis using a GalNAc-pNP acceptor. | |

| Ultrahydrogel HPLC column | Not specified | Radiochemical (Coupled Assay) | Separation of a radiolabeled trisaccharide product from a disaccharide-pNP acceptor. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for qualitatively monitoring the progress of enzymatic reactions. Researchers can quickly visualize the consumption of the Galβ(1-3)GlcNAc-β-pNP substrate and the appearance of new products over time.

For these separations, silica gel 60 plates are typically used as the stationary phase. The mobile phase, or solvent system, is chosen to achieve optimal separation between the substrate and products based on their polarity. Common solvent systems for oligosaccharides are mixtures of a polar organic solvent, a weak acid or base, and water. For example, a mixture of 1-butanol, acetic acid, and water provides good resolution for many neutral and acidic oligosaccharides.

Visualization of the separated spots on the TLC plate is a crucial step. Since carbohydrates are typically not visible to the naked eye, several methods are employed:

UV Illumination: The p-nitrophenyl group in the substrate is UV-active. When the TLC plate contains a fluorescent indicator (e.g., F254), the substrate will appear as a dark spot under short-wave UV light (254 nm), as it quenches the plate's fluorescence. This allows for non-destructive visualization of the substrate's consumption.

Charring Stains: After UV visualization, the plate can be sprayed with a chemical reagent that reacts with the carbohydrate moieties to produce colored spots upon heating. A common and effective charring solution is a sulfuric acid-ethanol mixture containing reagents like molybdic acid or cerium(IV) sulfate (B86663). This method is destructive but highly sensitive for nearly all organic compounds, including the substrate and any non-UV-active sugar products.

Table 2: Common TLC Systems for Monitoring Reactions with Galβ(1-3)GlcNAc-β-pNP

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Reference |

|---|---|---|---|

| Silica Gel 60 | 1-Butanol / Acetic Acid / Water (e.g., 3:2:1 v/v/v) | UV (254 nm), Sulfuric acid/molybdic acid charring | |

| Silica Gel 60 | 1-Propanol / Ammonium Hydroxide / Water (e.g., 12:2:5 v/v/v) | UV (254 nm), Autoradiography (if radiolabeled) |

Spectroscopic Approaches for Structural Characterization of Enzymatic Products

While chromatography is excellent for separation and quantification, spectroscopy is essential for the unambiguous structural confirmation of the products formed from Galβ(1-3)GlcNAc-β-pNP.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of molecules. In the context of enzymatic reactions with Galβ(1-3)GlcNAc-β-pNP, ¹H NMR is particularly valuable for confirming the identity of the product and determining the stereochemistry of the newly formed glycosidic bond.

Key diagnostic signals, known as "structural reporter groups," are used for this purpose. The anomeric proton (H-1) of each sugar residue gives a distinct signal in the ¹H NMR spectrum, typically between 4.4 and 5.5 ppm. The chemical shift and the coupling constant (J-value) of this signal are indicative of the anomeric configuration. For instance, a β-linkage is characterized by a large coupling constant (J ≈ 8 Hz), appearing as a wide doublet, whereas an α-linkage has a smaller coupling constant (J ≈ 3-4 Hz). Protons of the N-acetyl group (CH₃) also provide a sharp, characteristic singlet around 2.0 ppm.

By acquiring NMR spectra over the course of a reaction, one can monitor the disappearance of the substrate's unique anomeric signals and the simultaneous appearance of new signals corresponding to the product, providing definitive evidence of enzymatic conversion.

Table 3: Characteristic ¹H NMR Reporter Signals for Structural Analysis

| Proton Group | Typical Chemical Shift (δ, ppm) | Significance | Reference |

|---|---|---|---|

| Anomeric H-1 (β-linkage) | ~4.5 - 4.8 | Confirms β-anomeric configuration (J ≈ 8 Hz). | |

| Anomeric H-1 (α-linkage) | ~4.9 - 5.3 | Confirms α-anomeric configuration (J ≈ 3-4 Hz). | |

| N-Acetyl (CH₃) | ~2.0 - 2.1 | Confirms the presence of an N-acetylglucosamine residue. |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds, thereby confirming the identity of enzymatic products and assessing the purity of a sample. The molecular weight of the starting substrate, Galβ(1-3)GlcNAc-β-pNP, is 504.45 g/mol (C₂₀H₂₈N₂O₁₃).

In a typical glycosidase reaction, the cleavage of the p-nitrophenyl group would result in a product (Galβ(1-3)GlcNAc) with a mass corresponding to the loss of the aglycone. In a glycosyltransferase reaction, the addition of another sugar moiety would result in a product with a mass increase corresponding to the added monosaccharide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of carbohydrates. It typically generates singly charged ions, which simplifies spectral interpretation. This technique can rapidly analyze complex mixtures and is used to confirm the molecular weights of expected products in an enzymatic reaction. For enhanced sensitivity, especially for neutral glycans, derivatization at the reducing end can be performed prior to MS analysis.

Advanced Research Directions and Emerging Applications of Galβ 1 3 Glcnac β Pnp

Development of Glycoenzyme Inhibitors and Affinity Labels Based on pNP-Glycosides

The p-nitrophenyl aglycone in Galβ(1-3)GlcNAc-β-pNP provides a versatile chemical handle for the development of inhibitors and affinity labels for glycoenzymes, such as glycosyltransferases and glycosidases. While Galβ(1-3)GlcNAc-β-pNP itself is a substrate for certain enzymes, modifications to either the glycan or the pNP moiety can convert it into a tool for probing enzyme active sites and mechanisms.

Knowledge of the substrate specificity of glycosyltransferases is fundamental to the rational design of potent and specific inhibitors. Studies on enzymes like core 1 β1,3-galactosyltransferase (C1GalT) and core 3 β1,3-N-acetylglucosaminyltransferase (C3GnT) have utilized a variety of synthetic substrates, including those with p-nitrophenyl groups, to delineate their acceptor requirements. For instance, while GalNAcα-pNP can act as a substrate for some glycosyltransferases, the anomeric configuration is critical, as demonstrated by the inactivity of GalNAcβ-pNP with C1GalT nih.gov. This highlights how the pNP-glycoside scaffold can be used to probe the stringency of enzyme active sites. Modifications that render the pNP-glycoside a poor or non-substrate can be the starting point for developing competitive inhibitors.

Furthermore, the p-nitrophenyl group can be chemically modified to incorporate photoreactive groups, such as azides, transforming the substrate into a photoaffinity label. Photoaffinity labeling is a powerful technique to covalently cross-link a ligand to its binding protein upon photoactivation, enabling the identification of the binding site or the protein itself nih.govnih.govenamine.net. While the direct use of Galβ(1-3)GlcNAc-β-pNP as a photoaffinity label has not been extensively documented, the principle has been established with other nucleotide sugar photoaffinity analogues, such as 5-azido-UDP-glucose, for the study of glycosyltransferases nih.gov. The synthesis of an azido-derivatized pNP analogue of Galβ(1-3)GlcNAc would provide a targeted tool for the photoaffinity labeling of enzymes and binding proteins that recognize this specific glycan structure.

Table 1: Examples of pNP-glycosides in Glycoenzyme Studies

| Compound | Enzyme Studied | Observation | Reference |

|---|---|---|---|

| GalNAcβ-pnp | Core 1 β1,3-galactosyltransferase (C1GalT) | Not a substrate, indicating strict anomeric specificity. | nih.gov |

| GalNAcα-pnp | Core 1 β1,3-galactosyltransferase (C1GalT) | Active as a substrate, demonstrating the importance of the aglycone group. | nih.gov |

| Galβ-S-1,4-GlcNAcβ-pNP | β1,4-galactosyltransferase from Helicobacter pylori | A sulfur-linked disaccharide synthesized by the enzyme, showing acceptor promiscuity. | nih.gov |

| Galβ1,4Manβ-pNP | β1,4-galactosyltransferase from Helicobacter pylori | An uncommon disaccharide produced, further indicating broad acceptor specificity. | nih.gov |

Engineering of Glycan-Binding Proteins with Tailored Specificity

The generation of novel glycan-binding proteins (GBPs), including engineered lectins and antibodies with customized specificities, is a rapidly advancing field with significant therapeutic and diagnostic potential. Galβ(1-3)GlcNAc-β-pNP serves as a critical tool in the screening and characterization of these engineered proteins.

The process of engineering GBPs often involves creating large libraries of protein variants, which are then screened for binding to a specific glycan target. Glycan microarrays are a high-throughput platform for such screening, where a multitude of different glycans are immobilized on a surface nih.govfrontiersin.orgfrontiersin.org. The inclusion of Galβ(1-3)GlcNAc-β-pNP or its derivatives on these arrays allows for the identification of engineered proteins that specifically recognize the core 1 structure. The pNP group facilitates immobilization onto appropriately functionalized surfaces.

Moreover, in directed evolution or rational design approaches to tailor the specificity of existing lectins or other GBPs, Galβ(1-3)GlcNAc-β-pNP can be used in solution-phase binding assays to quantify the binding affinity and specificity of the engineered variants biorxiv.org. The chromogenic nature of the p-nitrophenolate released upon enzymatic cleavage by a reporter enzyme in an ELISA-like setup, or the direct spectroscopic properties of the pNP group, can be exploited for this purpose. A human lectin array has been developed for the rapid in vitro screening of sugars, demonstrating the utility of such platforms in selecting targeting tags for therapeutics biorxiv.org.

The comprehensive analysis of lectin-glycan interactions provides a foundation for understanding the determinants of specificity, which in turn informs the engineering of new GBPs biorxiv.org. By providing a defined molecular probe, Galβ(1-3)GlcNAc-β-pNP contributes to the generation of this fundamental knowledge.

Contributions to Chemoenzymatic Oligosaccharide Synthesis and Glycoengineering

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to produce complex oligosaccharides and glycoconjugates that are difficult to obtain by other means nih.govescholarship.org. Galβ(1-3)GlcNAc-β-pNP and its constituent parts are central to many of these synthetic strategies.

The p-nitrophenyl group in Galβ(1-3)GlcNAc-β-pNP serves as an activating group for the glycosidic bond, making it a useful donor substrate for some transglycosylation reactions. More commonly, pNP-monosaccharides are used as donors in enzymatic synthesis. For example, a highly efficient synthesis of Galβ-(1→3)-GlcNAc has been achieved using a β-galactosidase from Bacillus circulans, with p-nitrophenyl-β-D-galactopyranoside (pNP-β-Gal) as the donor and N-acetylglucosamine (GlcNAc) as the acceptor researchgate.net. This reaction, which can be performed in ionic liquids to enhance yield and regioselectivity, demonstrates the utility of these building blocks in constructing the core 1 structure researchgate.net.

In the broader context of glycoengineering, which involves the modification of glycosylation pathways to produce proteins with desired glycan structures, the availability of well-defined oligosaccharides is crucial nih.govresearchgate.netfrontiersin.org. The chemoenzymatic synthesis of complex glycans, often initiated from building blocks like Galβ(1-3)GlcNAc, allows for the production of therapeutic proteins with optimized pharmacokinetic and pharmacodynamic properties nih.govresearchgate.net. For instance, the glycosylation profile of monoclonal antibodies can be modified to enhance their efficacy fda.govnih.gov. The ability to synthesize specific glycan structures, such as the sialylated or fucosylated derivatives of the core 1 structure, is essential for these glycoengineering efforts.

Table 2: Chemoenzymatic Synthesis Involving Core 1-related Structures

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Significance | Reference |

|---|---|---|---|---|---|

| β-galactosidase (Bacillus circulans) | pNP-β-Gal | GlcNAc | Galβ-(1→3)-GlcNAc | Highly efficient and regioselective synthesis of the core 1 disaccharide. | researchgate.net |

| β1,4-galactosyltransferase (Helicobacter pylori) | UDP-Gal | GlcNAc-C6N3 | Galβ(1→4)GlcNAc-C6N3 | Characterization of enzyme specificity for acceptor modifications. | frontiersin.org |

| α(2→3)sialyltransferase | CMP-Neu5Ac | Galβ(1-3)GlcNAc-R | Neu5Acα(2-3)Galβ(1-3)GlcNAc-R | Synthesis of sialylated O-glycans important for biological function. |

Broader Utility in Glycomics and Proteomics Research as a Defined Glycan Probe

In the post-genomic era, glycomics and proteomics aim to characterize the entire complement of glycans and proteins in a biological system. Galβ(1-3)GlcNAc-β-pNP serves as a well-defined glycan probe in these fields, facilitating the identification and characterization of glycan-binding proteins and the analysis of glycosylation patterns.

Glycan microarrays are a cornerstone of modern glycomics, enabling the high-throughput analysis of protein-glycan interactions frontiersin.orgaspariaglycomics.com. By immobilizing a library of glycans, including Galβ(1-3)GlcNAc-β-pNP, these arrays can be used to profile the binding specificities of lectins, antibodies, and other glycan-binding proteins from complex biological samples nih.govaspariaglycomics.comchemimpex.com. This approach is invaluable for discovering novel glycan-mediated interactions and for understanding the roles of these interactions in health and disease. For example, a sialylated version of this compound, Galβ(1-3)[Neu5Acα(2-6)]GlcNAc-β-pNP, is considered a vital tool in glycomics for studying carbohydrate-protein interactions and enzyme activity chemimpex.com.

In proteomics, lectin microarrays are used to analyze the glycosylation of proteins aspariaglycomics.com. In this "reverse" approach, a panel of lectins with known specificities is immobilized, and the array is probed with fluorescently labeled glycoproteins. While Galβ(1-3)GlcNAc-β-pNP is not directly used in this format, the knowledge gained from using it as a probe to define lectin specificities is crucial for the interpretation of lectin microarray data.

Furthermore, Galβ(1-3)GlcNAc-β-pNP can be used to develop assays for specific glycan-processing enzymes in biological samples, which can serve as biomarkers for various diseases. The chromogenic pNP leaving group allows for a straightforward colorimetric assay to measure enzyme activity. This broader utility in glycomics and proteomics underscores the importance of well-defined synthetic glycans as indispensable tools for dissecting the complexity of the glycome.

Q & A

Q. Answer :

- Assay Setup : Dissolve the substrate in a buffer compatible with the enzyme (e.g., 50 mM sodium acetate, pH 5.0). Use a final substrate concentration of 0.1–2 mM, optimized via preliminary kinetic experiments.

- Detection : Monitor pNP release spectrophotometrically at 400–410 nm (ε ≈ 9,000–12,000 M⁻¹cm⁻¹) .

- Controls : Include a no-enzyme control to account for spontaneous hydrolysis and a positive control with a validated enzyme (e.g., commercial β-galactosidase).

- Data Analysis : Calculate enzyme activity (μmol/min/mg) using the initial linear rate of absorbance change.

Advanced: How can researchers resolve contradictory kinetic data (e.g., anomalous Km values) when using this compound?

Q. Answer :

- Substrate Purity : Verify purity via HPLC or mass spectrometry. Impurities (e.g., free pNP) can skew absorbance readings .

- Enzyme Isoforms : Test for enzyme isoforms with differing specificities using recombinant variants or inhibitors (e.g., swainsonine for α-mannosidases) .

- Buffer Interference : Screen for buffer components (e.g., divalent cations) that may chelate or destabilize the enzyme.

- Temperature Effects : Ensure consistent temperature control, as glycosidase activities are often temperature-sensitive .

Basic: What are the optimal storage conditions to maintain this compound stability?

Q. Answer :

- Short-Term : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis.

- Long-Term : Aliquot dissolved substrate in inert solvents (e.g., anhydrous DMSO) and store at –80°C. Avoid freeze-thaw cycles.

- Light Sensitivity : Protect from light using amber vials, as pNP derivatives degrade under UV/visible light .

Advanced: How can competitive inhibition studies using this compound elucidate enzyme specificity?

Q. Answer :

- Design : Co-incubate the enzyme with this compound and structural analogs (e.g., Gal beta(1-4)GlcNAc-beta-pNP or GalNAc-containing variants) at varying ratios .

- Data Interpretation : Calculate inhibition constants (Ki) using Lineweaver-Burk plots. A lower Ki for an analog suggests higher binding affinity.

- Structural Mapping : Correlate inhibition results with molecular docking simulations to identify key binding residues (e.g., galactose-binding pockets) .

Basic: How is the enzymatic release of pNP quantified, and what are common pitfalls?

Q. Answer :

- Quantification : Measure absorbance at 400–410 nm. Correct for background using a blank with all components except the enzyme.

- Pitfalls :

Advanced: How can this compound be integrated with fluorescent probes for multi-parametric enzyme characterization?

Q. Answer :

- Dual-Labeling : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl-labeled analog) alongside this compound to simultaneously monitor two activities .

- FRET Probes : Design a Förster resonance energy transfer (FRET) system where enzymatic cleavage separates donor-acceptor pairs (e.g., Cy3/Cy5).

- Microplate Readers : Employ multi-wavelength detection to deconvolute signals from pNP and fluorescent reporters .

Basic: What analytical methods confirm the structural integrity of this compound post-synthesis?

Q. Answer :

- NMR Spectroscopy : Analyze anomeric proton signals (δ 4.5–5.5 ppm for α/β linkages) to verify glycosidic bond configuration .

- Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm molecular weight (C₂₂H₃₁N₃O₁₃; MW 545.49) .

- Chromatography : Validate purity (>95%) via reverse-phase HPLC with UV detection at 300 nm .

Advanced: How can site-directed mutagenesis studies leverage this compound to map enzyme active sites?

Q. Answer :

- Mutant Libraries : Generate enzyme mutants (e.g., glycosyltransferases) and screen for altered activity using this compound.

- Kinetic Profiling : Compare kcat/Km ratios between wild-type and mutants to identify residues critical for substrate binding/catalysis .

- Structural Validation : Cross-reference kinetic data with X-ray crystallography or cryo-EM structures of enzyme-substrate complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.